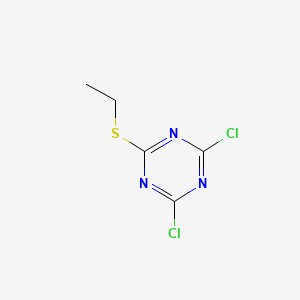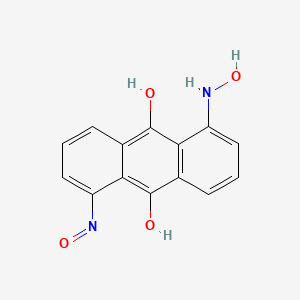![molecular formula C40H24N2O4 B13132267 1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) CAS No. 89593-82-8](/img/structure/B13132267.png)
1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Métodos De Preparación
The synthesis of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves several steps. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce phenyl and ethynyl groups into the anthracene core . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial production methods for anthracene derivatives often involve the oxidation of anthracene using catalysts like vanadium pentoxide (V2O5) at high temperatures . Another method includes the liquid-phase oxidation of anthracene in the presence of nitric acid and solvents like trichlorobenzene .
Análisis De Reacciones Químicas
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Biology: This compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and fluorescent probes . The specific pathways involved depend on the functional groups present and the environment in which the compound is used.
Comparación Con Compuestos Similares
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
These compounds share similar photophysical properties but differ in their specific applications and stability under various conditions.
Propiedades
Número CAS |
89593-82-8 |
|---|---|
Fórmula molecular |
C40H24N2O4 |
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-5-phenylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H24N2O4/c43-37-27-12-4-6-14-29(27)39(45)35-31(37)16-8-18-33(35)41-25-20-24(23-10-2-1-3-11-23)21-26(22-25)42-34-19-9-17-32-36(34)40(46)30-15-7-5-13-28(30)38(32)44/h1-22,41-42H |
Clave InChI |
BTCNSAPLMJEXJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


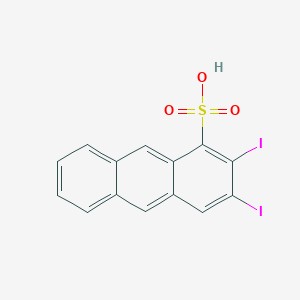
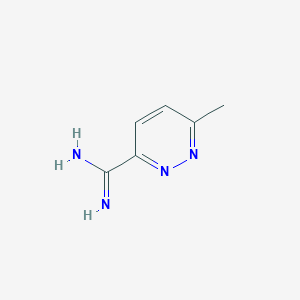
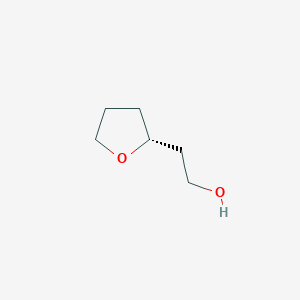
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
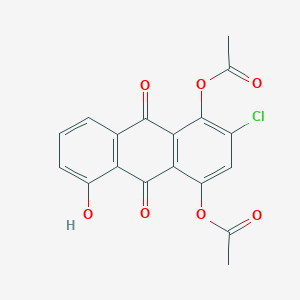

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
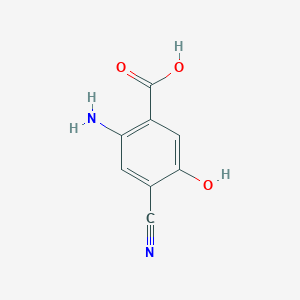

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
